molecular formula C20H22ClN3O6S B2993501 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 874805-71-7

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2993501
CAS No.: 874805-71-7
M. Wt: 467.92
InChI Key: BFXNMLABMYYHSE-UHFFFAOYSA-N
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Description

The compound N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a sulfonylated oxazolidine core. Key structural elements include:

  • Oxazolidin-2-yl ring: A five-membered heterocycle containing oxygen and nitrogen atoms.
  • Oxalamide bridge: Connects the oxazolidine-methyl group to a 2-methoxybenzyl substituent, enhancing hydrophobicity and aromatic interactions.

This compound is hypothesized to exhibit biological activity, particularly in antiviral or enzyme inhibition contexts, based on structural analogs reported in the literature .

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXNMLABMYYHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H25ClN4O5S
  • Molecular Weight : 432.9 g/mol
  • CAS Number : 874804-58-7

The compound consists of an oxazolidine core, which is known for its diverse biological properties, particularly in antibacterial and anticancer activities. The presence of the sulfonyl group and the methoxybenzyl moiety enhances its pharmacological profile.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the chlorophenyl-sulfonyl moiety demonstrate effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Anticancer Activity

The oxazolidine derivatives have been investigated for their anticancer potential. Studies reveal that they can induce apoptosis in cancer cells through various pathways, making them candidates for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to AChE, inhibiting its activity and increasing acetylcholine levels, which can enhance neurotransmission.
  • Antibacterial Action : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.
  • Anticancer Pathways : Induces cell cycle arrest and apoptosis in cancerous cells through modulation of signaling pathways.

Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds similar to this compound were tested against multiple bacterial strains. The results indicated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, validating the potential of this class of compounds in treating bacterial infections .

Study 2: Enzyme Inhibition

Another significant study focused on the enzyme inhibitory effects of related compounds. It was found that these compounds exhibited potent inhibition of AChE, suggesting their potential application in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamide derivatives with structural similarities have been synthesized and evaluated for antiviral activity, primarily targeting HIV entry inhibition:

Compound ID Key Substituents Molecular Weight Activity/Notes Reference
Target Compound 4-Chlorophenylsulfonyl, 2-methoxybenzyl ~507.0 (calc.) Hypothesized antiviral activity -
13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide) Thiazol-2-yl, acetylpiperidine, 4-chlorophenyl 478.14 Antiviral (HIV entry inhibition)
8 (N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·2HCl) Thiazol-2-yl, piperidine, 4-chlorophenyl 423.26 Antiviral (HIV entry inhibition)
14 (N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide·HCOOH) Thiazol-2-yl, pyrrolidine, 4-chlorophenyl 408.10 Antiviral (stereoisomeric mixture)

Key Observations :

  • The target compound lacks the thiazol-2-yl moiety present in many antiviral analogs but retains the 4-chlorophenyl group, which is critical for binding to viral proteins .

Sulfonyl Group Variations

Modifications to the sulfonyl group significantly influence electronic properties and bioactivity:

Compound ID Sulfonyl Group Substituent Molecular Weight Notes Reference
Target Compound 4-Chlorophenyl ~507.0 Electron-withdrawing Cl enhances stability and binding -
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide 3,4-Dimethoxyphenyl 477.5 Electron-donating methoxy groups reduce reactivity
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide Dihydrobenzodioxinyl 505.5 Bulky substituent may hinder target engagement

Key Observations :

  • The 4-chlorophenylsulfonyl group in the target compound offers a balance between steric bulk and electronic effects, favoring interactions with hydrophobic pockets in biological targets.
  • Compounds with methoxy or dihydrodioxin sulfonyl groups exhibit reduced binding affinity in related studies due to decreased electrophilicity .

Oxalamide-Linked Substituents

The nature of the oxalamide-linked aromatic groups impacts solubility and target selectivity:

Compound ID Oxalamide Substituent Molecular Weight Notes Reference
Target Compound 2-Methoxybenzyl ~507.0 Moderate hydrophobicity; enhances CNS penetration -
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no:16.099) 2-Methoxy-4-methylbenzyl, pyridinylethyl - Used as a flavoring agent; established safety profile (NOEL: 100 mg/kg)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) 4-Methoxyphenethyl, 2-methoxyphenyl - Synthesized for enzyme inhibition studies

Key Observations :

  • Substituted benzyl groups improve metabolic stability compared to alkyl chains in analogs like compound 17 .

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